
CID 6857739
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
CID 6857739, also known as Tedizolid, is an oxazolidinone-class antibiotic used to treat bacterial infections. It is particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Tedizolid is a second-generation oxazolidinone, developed to overcome some limitations of its predecessor, linezolid.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tedizolid involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the oxazolidinone core: This involves the reaction of a substituted phenylacetic acid with a Vilsmeier reagent to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the oxazolidinone ring.
Substitution: The oxazolidinone ring is then substituted with various functional groups to achieve the desired Tedizolid structure.
Industrial Production Methods
Industrial production of Tedizolid follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and stringent quality control measures to ensure the purity and efficacy of the final product.
化学反応の分析
Types of Reactions
Tedizolid undergoes several types of chemical reactions, including:
Oxidation: Tedizolid can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the Tedizolid molecule.
Substitution: Tedizolid can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学的研究の応用
Tedizolid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of oxazolidinones.
Biology: Investigated for its mechanism of action against bacterial cells.
Medicine: Used in clinical trials to evaluate its efficacy and safety in treating bacterial infections.
Industry: Employed in the development of new antibiotics and antimicrobial agents.
作用機序
Tedizolid exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication. The molecular targets include the ribosomal RNA and associated proteins involved in the translation process.
類似化合物との比較
Tedizolid is compared with other oxazolidinones, such as linezolid. While both compounds share a similar mechanism of action, Tedizolid has several advantages:
Higher potency: Tedizolid is more potent against certain bacterial strains.
Reduced side effects: Tedizolid has a lower risk of causing certain side effects compared to linezolid.
Improved pharmacokinetics: Tedizolid has better absorption and distribution properties.
List of Similar Compounds
Linezolid: The first oxazolidinone antibiotic, used to treat similar bacterial infections.
Radezolid: Another oxazolidinone with improved activity against resistant bacteria.
Sutezolid: An oxazolidinone in development for the treatment of tuberculosis.
Tedizolid’s unique properties make it a valuable addition to the arsenal of antibiotics, particularly in the fight against resistant bacterial infections.
特性
分子式 |
C54H64N10O14S2 |
|---|---|
分子量 |
1141.3 g/mol |
InChI |
InChI=1S/C54H64N10O14S2/c1-10-79-50-41-49(74)64(9)54(22-27(54)3)52(76)78-24-34(59-44(69)39-37(65)19-30-15-11-13-17-32(30)57-39)42(67)55-28(4)46(71)61(6)36(25-80-50)48(73)63(8)53(21-26(53)2)51(75)77-23-35(43(68)56-29(5)47(72)62(41)7)60-45(70)40-38(66)20-31-16-12-14-18-33(31)58-40/h11-20,26-29,34-36,41,50,65-66H,10,21-25H2,1-9H3,(H,55,67)(H,56,68)(H,59,69)(H,60,70) |
InChIキー |
PVGUHCMGVWCBAB-UHFFFAOYSA-N |
正規SMILES |
CCSC1C2C(=O)N(C3(CC3C)C(=O)OCC(C(=O)NC(C(=O)N(C(CS1)C(=O)N(C4(CC4C)C(=O)OCC(C(=O)NC(C(=O)N2C)C)NC(=O)C5=NC6=CC=CC=C6C=C5O)C)C)C)NC(=O)C7=NC8=CC=CC=C8C=C7O)C |
同義語 |
SW-163E |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


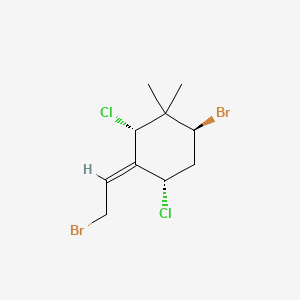

![2H-Oxireno[e][2]benzoxacyclotetradecin-6,12(3H,7H)-dione, 1a,14,15,15a-tetrahydro-9,11-dihydroxy-14-methyl-, (1aR,14S,15aR)-](/img/structure/B1234869.png)
![(5Z)-5-[(E)-4,7-dihydroxyhept-2-enylidene]-4-hydroxy-2-methylsulfanyl-4-(4-phenoxybutyl)cyclopent-2-en-1-one](/img/structure/B1234870.png)

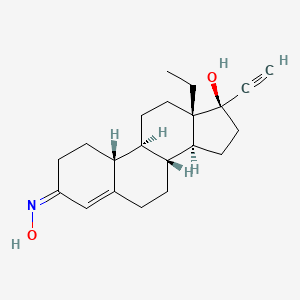
![2-[[3-(2,6-dimethyl-4-morpholinyl)-2-quinoxalinyl]thio]-N-(2-phenylethyl)acetamide](/img/structure/B1234875.png)
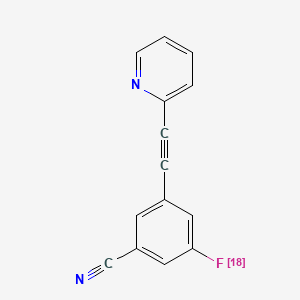
![[3-(2-Thienylsulfonyl)-1-(veratrylideneamino)pyrrolo[3,2-b]quinoxalin-2-yl]amine](/img/structure/B1234880.png)

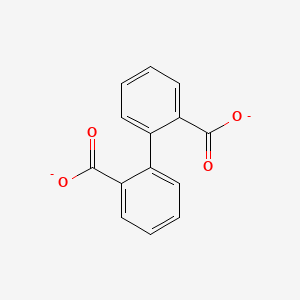

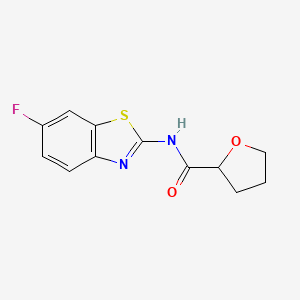
![2-[Hydroxy-(4-phenylphenyl)methyl]-3-methyl-6-propan-2-yl-1-cyclohexanone](/img/structure/B1234888.png)
